molecular formula C22H25N3O2S B14138235 (2Z)-N-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine CAS No. 1049167-08-9

(2Z)-N-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine

Cat. No.: B14138235
CAS No.: 1049167-08-9
M. Wt: 395.5 g/mol
InChI Key: DVTQZNASOBKBDA-UHFFFAOYSA-N
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Description

The compound “(2Z)-N-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine” is a synthetic organic molecule that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-N-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine” typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions:

    Morpholine Addition: The morpholine group can be introduced via a nucleophilic addition reaction to the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the thiazole ring or the imine group, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Aldehydes, acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

Industry

The compound may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

Molecular Targets and Pathways

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction.

    DNA: Intercalation into DNA to disrupt replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Morpholine Derivatives: Compounds with morpholine rings and varying functional groups.

Uniqueness

The unique combination of the thiazole ring, morpholine group, and specific aromatic substituents in this compound may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

1049167-08-9

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C22H25N3O2S/c1-16-4-9-20(17(2)14-16)23-22-25(24-10-12-27-13-11-24)21(15-28-22)18-5-7-19(26-3)8-6-18/h4-9,14-15H,10-13H2,1-3H3

InChI Key

DVTQZNASOBKBDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)N4CCOCC4)C

Origin of Product

United States

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